2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. The compound features a triazole ring, an indole moiety, and multiple methoxy groups, each contributing to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis. Key steps may include:
Formation of the triazole ring: : This can be achieved through the cyclization of appropriate precursors under mild conditions.
Introduction of the indole moiety: : This often requires the use of indole derivatives, which can be coupled to the triazole core via palladium-catalyzed reactions.
Thioether formation: : Involves nucleophilic substitution where a thiol group is introduced.
Final acetamide formation: : Accomplished through amidation reactions, often under acidic or basic conditions.
Industrial Production Methods
While industrial production of such complex molecules can be challenging, methods may include:
Batch synthesis: : Using large reactors to manage multi-step processes.
Flow chemistry: : Offering better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially at the indole or methoxy groups.
Reduction: : Possible at the acetamide moiety under specific conditions.
Substitution: : Particularly at positions adjacent to the triazole and indole rings.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate, chromium trioxide.
Reduction reagents: : Lithium aluminium hydride, catalytic hydrogenation.
Substitution reactions: : Utilized halogenated reagents and strong bases or acids.
Major Products
Oxidation: : Might yield carboxylic acids or ketones.
Reduction: : Could produce amines or alcohols.
Substitution: : Diverse products depending on reagents used.
Scientific Research Applications
The compound is explored in several fields:
Chemistry: : Investigated for its unique reactive properties.
Biology: : Studied for potential interactions with biological molecules.
Medicine: : Evaluated as a potential pharmaceutical lead compound.
Mechanism of Action
The compound's mechanism often involves binding to specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking:
Molecular targets: : Enzymes, receptors, and nucleic acids.
Pathways: : Could modulate biochemical pathways relevant to disease states or biological processes.
Comparison with Similar Compounds
Uniqueness
Compared to other triazole and indole-containing compounds, this one stands out due to its specific substitution pattern and functional groups.
Similar Compounds
5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
2-(3-(1H-indol-3-yl)-4H-1,2,4-triazol-4-ylthio)-N-phenylacetamide
3-(4-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)-1H-indole
These comparisons highlight the unique chemical structure and the potential for diverse applications of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide. Fascinating, isn't it?
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c1-34-19-8-6-7-18(14-19)32-26(21-15-28-22-10-5-4-9-20(21)22)30-31-27(32)37-16-25(33)29-17-11-12-23(35-2)24(13-17)36-3/h4-15,28H,16H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYVKXNXCPOCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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